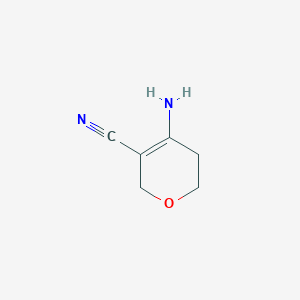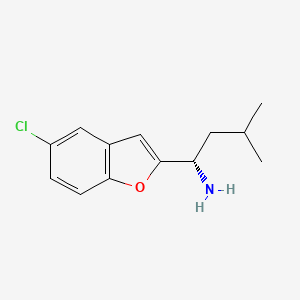
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is a chemical compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amine Introduction: The amine group is introduced through reductive amination, where the benzofuran derivative is reacted with an appropriate amine under reducing conditions, often using reagents like sodium cyanoborohydride.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted benzofuran derivatives.
Applications De Recherche Scientifique
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of (1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine involves its interaction with specific molecular targets in the body. It may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1S)-1-(5-Bromo-1-benzofuran-2-yl)-3-methylbutan-1-amine
- (1S)-1-(5-Fluoro-1-benzofuran-2-yl)-3-methylbutan-1-amine
- (1S)-1-(5-Methyl-1-benzofuran-2-yl)-3-methylbutan-1-amine
Uniqueness
(1S)-1-(5-Chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with target sites.
Propriétés
Formule moléculaire |
C13H16ClNO |
|---|---|
Poids moléculaire |
237.72 g/mol |
Nom IUPAC |
(1S)-1-(5-chloro-1-benzofuran-2-yl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C13H16ClNO/c1-8(2)5-11(15)13-7-9-6-10(14)3-4-12(9)16-13/h3-4,6-8,11H,5,15H2,1-2H3/t11-/m0/s1 |
Clé InChI |
MVZSSGYLPFBJSV-NSHDSACASA-N |
SMILES isomérique |
CC(C)C[C@@H](C1=CC2=C(O1)C=CC(=C2)Cl)N |
SMILES canonique |
CC(C)CC(C1=CC2=C(O1)C=CC(=C2)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


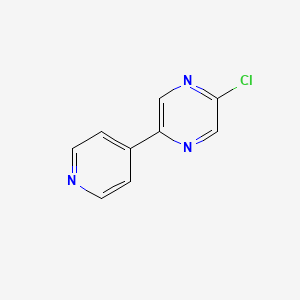
![4-Chloro-3-({[(3-methylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B13168696.png)
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
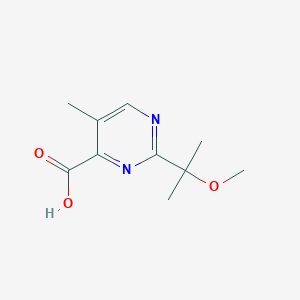
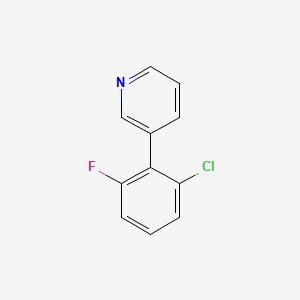
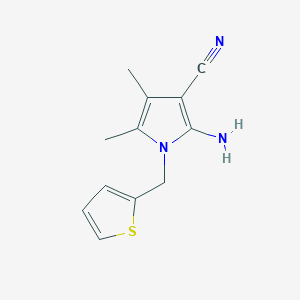
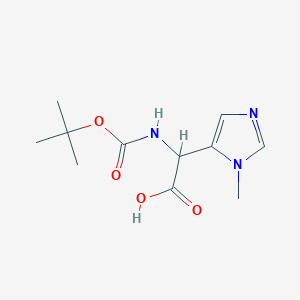


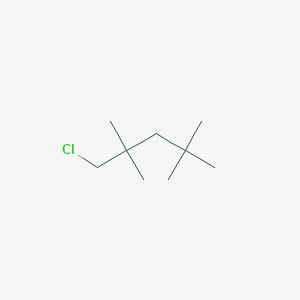
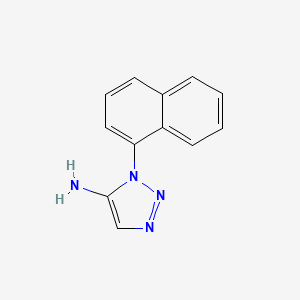
![N-Methoxy-N-methyl-4,6-dihydrothieno[3,4-b]thiophene-2-carboxamide](/img/structure/B13168765.png)
![5'-Methoxy-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13168773.png)
